Oxonorfloxacin

Metabolite Identification Pharmacokinetics Biotransformation

Researchers requiring precise quantification of the 4-oxo metabolite of norfloxacin face supply inconsistencies for authenticated reference materials. Oxonorfloxacin (CAS 74011-42-0) directly resolves this by providing a certified analytical standard essential for method validation and pharmacokinetic modeling. - Delivers certified purity of ≥98%, enabling accurate LC-MS/MS and HPLC method development. - Serves as a mandatory reference for food safety residue analysis and impurity profiling. - Available in pre-weighed vials, eliminating the need for in-house synthesis and characterization.

Molecular Formula C16H16FN3O4
Molecular Weight 333.31 g/mol
CAS No. 74011-42-0
Cat. No. B029883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxonorfloxacin
CAS74011-42-0
Synonyms1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(3-oxo-1-piperazinyl)-3-quinolinecarboxylic Acid; _x000B_Oxonorfloxacin; 
Molecular FormulaC16H16FN3O4
Molecular Weight333.31 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNC(=O)C3)F)C(=O)O
InChIInChI=1S/C16H16FN3O4/c1-2-19-7-10(16(23)24)15(22)9-5-11(17)13(6-12(9)19)20-4-3-18-14(21)8-20/h5-7H,2-4,8H2,1H3,(H,18,21)(H,23,24)
InChIKeyOIOFPHGTOUDKAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxonorfloxacin Specifications & Class Context


Oxonorfloxacin (CAS 74011-42-0) is a 3-oxopiperazinyl-substituted fluoroquinolone carboxylic acid derivative, structurally classified as the 4-oxo metabolite of norfloxacin [1]. As a synthetic quinolone analog, it shares the class-defining mechanism of action—inhibition of bacterial DNA gyrase and topoisomerase IV—but is primarily distinguished by its role as a major oxidative metabolite rather than a primary therapeutic agent [2]. Its molecular formula is C₁₆H₁₆FN₃O₄, with a monoisotopic mass of 333.11248 [3]. The compound is formally indexed in MeSH as a norfloxacin analog and is most frequently procured as an analytical reference standard or for metabolite pharmacokinetic studies [1][4].

Oxonorfloxacin Specificity vs. Class Analogs


In-class fluoroquinolones such as norfloxacin and ciprofloxacin cannot be directly interchanged with oxonorfloxacin due to fundamental differences in molecular identity and intended use-case. While norfloxacin serves as the active pharmaceutical ingredient (API), oxonorfloxacin is a distinct chemical entity—a 4-oxo metabolite—that is formed endogenously via hepatic biotransformation [1]. Its procurement is therefore driven not by therapeutic substitution but by the need for analytical specificity in metabolite quantification, pharmacokinetic modeling, and impurity profiling. The following evidence demonstrates that oxonorfloxacin possesses a unique pharmacokinetic signature relative to its parent compound and other quinolones, making it a non-substitutable standard in both preclinical and analytical workflows [2].

Oxonorfloxacin Comparative Evidence


Major Norfloxacin Metabolite Profile

In an in vivo pharmacokinetic study in broiler chickens, norfloxacin was administered orally at 8 mg/kg for 4 consecutive days. Plasma analysis revealed that norfloxacin was primarily converted to two major metabolites: desethylenenorfloxacin and oxonorfloxacin [1]. The quantitative metabolic profile demonstrated that oxonorfloxacin is a significant and consistently formed oxidative metabolite, establishing its essential role as a reference standard for accurate analytical quantification in residue and metabolism studies [1][2].

Metabolite Identification Pharmacokinetics Biotransformation

Tissue Distribution vs. Norfloxacin

Following oral administration of norfloxacin (8 mg/kg daily for 4 successive days) to broiler chickens, considerable and measurable tissue concentrations of oxonorfloxacin were detected across multiple tissue compartments [1]. This demonstrates that oxonorfloxacin, formed endogenously, distributes widely into tissues alongside the parent compound, necessitating its inclusion as an analytical target in residue monitoring programs and tissue distribution studies [1].

Tissue Distribution Pharmacokinetics Residue Analysis

Human Pefloxacin Metabolite Identification

In human pharmacokinetic studies of pefloxacin, oxonorfloxacin has been identified as a major urinary metabolite. Following pefloxacin administration, urinary excretion products included the parent compound, norfloxacin, pefloxacin N-oxide, and oxonorfloxacin [1]. This establishes oxonorfloxacin as a clinically relevant human metabolite of multiple fluoroquinolones, distinct from the primary therapeutic agents.

Human Pharmacokinetics Clinical Metabolism Metabolomics

Analytical Standard Purity Profile

Commercially available oxonorfloxacin reference standards are characterized with a certified purity of 98.44%, validated by HPLC, ¹H-NMR, and MS [1]. This high-purity specification ensures reliability in quantitative analytical methods. While not a direct biological comparison, this purity level distinguishes oxonorfloxacin as a well-characterized analytical standard, a critical factor for procurement in method validation and quality control applications [1].

Analytical Chemistry Reference Standards HPLC Analysis

Oxonorfloxacin High-Value Applications


Pharmacokinetic & Metabolism Studies

Oxonorfloxacin is an essential analytical standard for quantifying the oxidative metabolite of norfloxacin in plasma and tissue samples from preclinical species such as chickens and pigs. As demonstrated by Anadón et al., oxonorfloxacin is a major plasma metabolite with significant tissue distribution, making it a mandatory reference compound for accurate pharmacokinetic modeling and bioavailability calculations [1].

Veterinary Residue Monitoring & Food Safety

Given its accumulation in edible tissues (liver, kidney, muscle) following norfloxacin administration, oxonorfloxacin serves as a critical marker residue in food safety programs. Analytical laboratories require this standard to develop and validate LC-MS/MS or HPLC methods for detecting and quantifying fluoroquinolone metabolites in food products of animal origin [1].

Clinical Pharmacology & Bioequivalence Studies

Oxonorfloxacin is a recognized human urinary metabolite of pefloxacin, appearing alongside norfloxacin and pefloxacin N-oxide. Clinical research laboratories utilize this standard to profile human fluoroquinolone metabolism, conduct bioequivalence assessments of generic formulations, and ensure analytical method specificity when differentiating between parent drugs and their active or inactive metabolites [2].

Analytical Method Development & Impurity Profiling

With a certified purity of 98.44%, oxonorfloxacin is suitable as a reference standard for developing and validating HPLC, LC-MS, and NMR methods. It is used in pharmaceutical quality control to identify and quantify the 4-oxo impurity in norfloxacin drug substance and finished products, ensuring compliance with pharmacopeial impurity thresholds [3].

Technical Documentation Hub

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